molecular formula C16H32OS B121728 Thiopalmitic Acid CAS No. 7530-93-0

Thiopalmitic Acid

Cat. No.: B121728
CAS No.: 7530-93-0
M. Wt: 272.5 g/mol
InChI Key: KPUXJBYSYFEKKB-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of Thiopalmitic Acid can be achieved through various synthetic routes. One common method involves the reaction of hexadecanoic acid with thionyl chloride to form hexadecanoyl chloride, which is then reacted with thiourea to yield this compound . Industrial production methods often involve the use of phosgene or other chlorinating agents to produce the corresponding acid chlorides, which are then converted to the desired thiol compounds .

Chemical Reactions Analysis

Hexadecanethioic S-acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thiopalmitic Acid can yield sulfonic acids, while reduction can produce the corresponding thiols .

Scientific Research Applications

Hexadecanethioic S-acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it has shown potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation . Additionally, it is used in the study of lipid metabolism and as a model compound for understanding the behavior of sulfur-containing fatty acids . In industry, Thiopalmitic Acid is utilized in the production of surfactants and as an additive in lubricants .

Mechanism of Action

The mechanism of action of Thiopalmitic Acid involves its interaction with cellular membranes and proteins. It is believed to exert its effects by disrupting lipid bilayers and altering membrane fluidity . This disruption can lead to the induction of apoptosis in cancer cells and the inhibition of various cellular pathways involved in cell proliferation . The molecular targets of this compound include membrane-bound enzymes and receptors, which are critical for maintaining cellular homeostasis .

Comparison with Similar Compounds

Hexadecanethioic S-acid can be compared with other similar compounds such as hexadecanedioic acid and thiopalmitic acid . While hexadecanedioic acid is a dicarboxylic acid with applications in polymer production and as a precursor for various chemical syntheses , this compound is another sulfur-containing fatty acid with similar biological activities . The uniqueness of this compound lies in its specific sulfur-containing structure, which imparts distinct chemical and biological properties.

Conclusion

Hexadecanethioic S-acid is a versatile compound with significant potential in various fields of research and industry Its unique chemical structure and reactivity make it a valuable reagent in organic synthesis, while its biological activities offer promising therapeutic applications

Properties

IUPAC Name

hexadecanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUXJBYSYFEKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332145
Record name hexadecanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7530-93-0
Record name Hexadecanethioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7530-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name hexadecanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does hexadecanethioic S-acid compare to methyl 9(or 10)-hydroxy-10(or 9)-mercaptostearate in protecting against LDL oxidation?

A1: The study investigated the antioxidant potential of both hexadecanethioic S-acid (SH-Pal) and methyl 9(or 10)-hydroxy-10(or 9)-mercaptostearate (SH-S) against different inducers of low-density lipoprotein (LDL) oxidation. While both compounds showed some ability to inhibit copper ion-induced LDL oxidation, their behavior differed against 2,2-azobis(2-amidinopropane) dihydrochloride (AAPH)-induced oxidation. SH-S effectively inhibited AAPH-induced LDL oxidation, while SH-Pal showed minimal inhibitory effects. Furthermore, SH-Pal was found to be reduced to palmitic acid during the AAPH-induced oxidation process. [] This suggests that SH-S might act as a more robust antioxidant against lipid peroxidation triggered by AAPH compared to SH-Pal.

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